4-Ethylphenyl isothiocyanate

Vue d'ensemble

Description

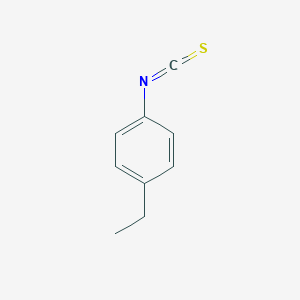

4-Ethylphenyl isothiocyanate, also known as 1-ethyl-4-isothiocyanatobenzene, is an organic compound with the molecular formula C₉H₉NS and a molecular weight of 163.24 g/mol . It is a derivative of isothiocyanate and is characterized by the presence of an ethyl group attached to the phenyl ring. This compound is known for its pungent odor and is used in various chemical applications.

Méthodes De Préparation

4-Ethylphenyl isothiocyanate can be synthesized through several methods:

One-Pot Process: A general and facile one-pot protocol involves the reaction of primary amines with carbon disulfide in the presence of a base to form dithiocarbamate salts.

Electrochemical Method: A practical and mild electrochemical method enables the preparation of isothiocyanates from amines and carbon disulfide without using toxic reagents.

Phenyl Chlorothionoformate Method: This method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide, either through a one-pot process or a two-step approach.

Analyse Des Réactions Chimiques

4-Ethylphenyl isothiocyanate undergoes various chemical reactions:

Substitution Reactions: It can react with nucleophiles such as amines to form thioureas.

Oxidation Reactions: It can be oxidized to form sulfonyl derivatives.

Reduction Reactions: It can be reduced to form amines and other derivatives.

Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride.

Applications De Recherche Scientifique

Chemical Applications

1. Organic Synthesis:

EPITC serves as a valuable building block in organic synthesis. It is utilized in the preparation of heterocyclic compounds and unsymmetrical thioureas. Its reactivity with nucleophiles allows for the formation of thioureas and other derivatives, making it a versatile reagent in synthetic chemistry.

2. Synthesis of Novel Compounds:

Recent studies have highlighted the use of EPITC in synthesizing novel heterocyclic compounds. For instance, it has been involved in multi-component reactions that yield complex structures with potential pharmacological activities . The incorporation of EPITC into various synthetic pathways demonstrates its utility in developing new chemical entities.

Biological Applications

1. Antimicrobial Properties:

EPITC has shown promising antimicrobial activity against various pathogens. Its mechanism involves disrupting cellular processes, which may lead to cell death in susceptible microorganisms. This property positions EPITC as a candidate for developing new antimicrobial agents.

2. Anticancer Activity:

Research indicates that EPITC exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit tumor cell proliferation across multiple cancer cell lines, including colon adenocarcinoma and leukemia cells. The compound's IC₅₀ values suggest potent antiproliferative effects, indicating its potential as an anticancer therapeutic agent .

3. Mechanism of Action:

The anticancer effects of EPITC are attributed to its interaction with tubulin, leading to the inhibition of microtubule polymerization. This action disrupts mitotic processes in cancer cells, thereby inhibiting their growth. The compound's multimodal mechanism minimizes resistance risk, making it an attractive candidate for further development .

Medical Applications

1. Therapeutic Development:

EPITC is being explored for its potential in developing therapeutic agents due to its biological activity. Studies have investigated its synergistic effects when combined with conventional anticancer drugs, enhancing the overall therapeutic efficacy while potentially reducing side effects associated with chemotherapy .

2. Risk Characterization:

While exploring the applications of EPITC, it is essential to consider safety profiles and risk assessments related to its use. Research into the chronic toxicity and potential oncogenicity of isothiocyanates suggests that careful evaluation is necessary for clinical applications .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for heterocycles | Versatile reagent for complex synthesis |

| Antimicrobial | Activity against pathogens | Effective against various microbial strains |

| Anticancer | Inhibition of tumor cell proliferation | IC₅₀ values indicate significant potency |

| Therapeutic Development | Combination with anticancer drugs | Enhanced efficacy and reduced side effects |

Case Studies

- Anticancer Efficacy Study: A study evaluated EPITC's effectiveness against several cancer cell lines, revealing IC₅₀ values significantly below 50 µM across different types, indicating strong antiproliferative activity .

- Synthesis Methodology: Research utilizing deep eutectic solvents (DESs) demonstrated improved yields in synthesizing derivatives involving EPITC, highlighting eco-friendly approaches in chemical synthesis .

Mécanisme D'action

The mechanism of action of 4-ethylphenyl isothiocyanate involves its reactivity with nucleophiles, leading to the formation of thioureas and other derivatives. It can interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial and anticancer effects . The molecular targets and pathways involved are still under investigation, but its ability to form covalent bonds with nucleophilic sites in proteins and other biomolecules is a key aspect of its activity .

Comparaison Avec Des Composés Similaires

4-Ethylphenyl isothiocyanate can be compared with other isothiocyanate derivatives:

Phenyl isothiocyanate: Lacks the ethyl group, making it less hydrophobic.

4-Methylphenyl isothiocyanate: Contains a methyl group instead of an ethyl group, affecting its reactivity and physical properties.

4-Isopropylphenyl isothiocyanate: Contains an isopropyl group, which increases steric hindrance and affects its reactivity.

Activité Biologique

Overview

4-Ethylphenyl isothiocyanate (4-EPTC), also known as 1-ethyl-4-isothiocyanatobenzene, is an organic compound with the molecular formula and a molecular weight of 163.24 g/mol. This compound is part of a broader class of isothiocyanates, which are known for their diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of 4-EPTC, supported by research findings, case studies, and data tables.

4-EPTC can be synthesized through various methods, including:

- One-Pot Process : Involves the reaction of primary amines with carbon disulfide in the presence of a base to form dithiocarbamate salts.

- Electrochemical Method : A mild method that allows the preparation of isothiocyanates from amines and carbon disulfide without toxic reagents.

- Phenyl Chlorothionoformate Method : This involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide.

These methods highlight the versatility in synthesizing 4-EPTC, making it accessible for various applications in research and industry.

Anticancer Properties

Research indicates that isothiocyanates exhibit significant anticancer effects. A study focusing on several isothiocyanates, including 4-EPTC, demonstrated their potential as inhibitors of tubulin polymerization, which is crucial for cancer cell division. The study reported that certain derivatives exhibited IC50 values significantly below 50 µM across various cancer cell lines, indicating strong antiproliferative activity .

Table 1: Antiproliferative Activity of Isothiocyanates

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | LoVo (Colon) | < 50 |

| A2780 (Ovary) | < 50 | |

| MV-4-11 (Leukemia) | < 50 | |

| U-937 (Leukemia) | < 50 |

The mechanism behind the anticancer activity includes disruption of microtubule dynamics and induction of apoptosis in cancer cells .

Antimicrobial Activity

4-EPTC has also been studied for its antimicrobial properties. Isothiocyanates are known to inhibit bacterial growth and biofilm formation. For instance, they affect quorum sensing in bacteria such as Pseudomonas aeruginosa, leading to reduced virulence factors and enhanced efficacy against biofilms .

In vitro studies have shown that isothiocyanates can disrupt cellular membranes and interfere with metabolic processes in pathogenic bacteria, making them promising candidates for developing new antimicrobial agents .

Case Studies

- Prostate Cancer Risk : A nutrimetabolomics study investigated plasma metabolite concentrations related to prostate cancer risk, highlighting that dietary isothiocyanates may play a role in modulating cancer risk factors. While specific data on 4-EPTC was not provided, the findings suggest a potential link between dietary intake of isothiocyanates and reduced cancer risk .

- Chemopreventive Effects : A comparative analysis assessed various synthetic isothiocyanates' effects on cancerous cell growth. The study found that compounds structurally similar to 4-EPTC showed enhanced chemopreventive abilities compared to traditional chemotherapeutics .

The biological activity of 4-EPTC can be attributed to its reactivity with nucleophiles, leading to the formation of thioureas and other derivatives. This reactivity allows it to interact with various biological molecules, potentially disrupting cellular processes involved in tumor growth and microbial resistance .

Propriétés

IUPAC Name |

1-ethyl-4-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-2-8-3-5-9(6-4-8)10-7-11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLWCGRHJFEMQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172227 | |

| Record name | 4-Ethylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18856-63-8 | |

| Record name | 4-Ethylphenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018856638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-4-isothiocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-Ethylphenyl isothiocyanate in maca?

A1: The research abstract states that this compound is a major volatile compound found in maca root. It belongs to the isothiocyanate class, which constitutes the highest content (27.26%) of volatiles in maca root []. This compound, along with chloro-compounds and tetrahydro-3-methylfuran, likely contributes significantly to the characteristic odor of maca, similar to other vegetables in the Brassicaceae family [].

Q2: How does the concentration of this compound in maca root volatiles compare to other extraction methods?

A2: The study highlights that the volatile profile of maca, including the concentration of this compound, differs significantly between headspace extraction and other methods like essential oil extraction []. This suggests that headspace analysis provides a more accurate representation of the volatile compounds naturally released by maca.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.